![molecular formula C20H17ClN4O2 B2704407 2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034515-41-6](/img/structure/B2704407.png)
2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C20H17ClN4O2 and its molecular weight is 380.83. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the synthesis of novel heterocyclic compounds, such as pyrazines, pyrimidines, and triazoles, demonstrates the utility of these compounds in creating new chemical entities with potential biological activities. For instance, the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown antimicrobial activity against various organisms, indicating their significance in medicinal chemistry (Hassan, 2013).
Antimicrobial and Anti-inflammatory Agents
Studies have also focused on the development of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives as antimicrobial and anti-inflammatory agents. These compounds were synthesized through multi-component cyclo-condensation reactions, highlighting their potential in addressing microbial infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Anticonvulsant Activity
The exploration of anticonvulsant activity in 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines showcases the potential of these compounds in neuropharmacology. Some of the synthesized compounds exhibited potent activity against maximal electroshock-induced seizures in rats, suggesting their utility in developing new anticonvulsant drugs (Kelley et al., 1995).
Molecular Docking Studies
Molecular docking studies on pyrazine containing 1,2,3-triazole derivatives reveal their potential interactions with cancer and diabetes drug targets. Such studies help in predicting the activity profile of compounds, aiding in the development of therapeutic agents for chronic diseases (Ruddarraju et al., 2017).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazolo[4,3-a]pyridines
Mode of Action
Other 1,2,4-triazolo[4,3-a]pyridines have been synthesized via oxidative [4 + 1] annulation , suggesting that they might interact with their targets through similar mechanisms.
Biochemical Pathways
Other 1,2,4-triazolo[4,3-a]pyridines have been used in the synthesis of blue-emitting materials , suggesting that they might affect pathways related to light emission or energy transfer.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-13-6-7-17(10-14(13)2)23-8-9-24-18(19(23)26)22-25(20(24)27)12-15-4-3-5-16(21)11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHJPCVMGGIQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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